1,3-Diethyltetramethyldisiloxane
Overview
Description
1,3-Diethyltetramethyldisiloxane is a chemical compound with the molecular formula C8H22OSi2 . It has an average mass of 190.431 Da and a monoisotopic mass of 190.120911 Da . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,3-Diethyltetramethyldisiloxane involves a multi-step reaction . The process includes the use of tetrahydrofuran under an inert atmosphere at 20°C, followed by a reaction period of 2 hours at the same temperature . The mixture is then subjected to a 20-hour reaction at -40°C under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 1,3-Diethyltetramethyldisiloxane can be analyzed using techniques such as X-ray crystallography . This method allows for the determination of the three-dimensional molecular structure of small molecule compounds at atomic resolution .Chemical Reactions Analysis
The chemical reactions involving 1,3-Diethyltetramethyldisiloxane can be analyzed using principles of chemical reactor analysis . This involves understanding the rate equations, coupled reactions, and the effects of transport phenomena .Physical And Chemical Properties Analysis
1,3-Diethyltetramethyldisiloxane has a density of 0.8±0.1 g/cm3, a boiling point of 144.6±8.0 °C at 760 mmHg, and a vapour pressure of 6.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 36.6±3.0 kJ/mol and a flash point of 33.5±18.8 °C .Scientific Research Applications
Copolymerization Processes
- End group analysis of copolymers synthesized through the catalyzed hydrosilylation of α,ω-dienes and 1,3-dihydridotetramethyldisiloxane reveals the presence of dimethylsiloxy and alkyl end groups, indicating the catalyst's role in facilitating hydrosilylation and isomerization of terminal alkenes (Sargent & Weber, 1999).
Material Synthesis and Characterization
- Linear and cyclic siloxanes functionalized with polar groups by thiol-ene addition are synthesized and characterized, displaying amphiphilic character and potential as solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).
- Novel 1,3-diphenyldisiloxanes are synthesized, providing insights into their structural features and potential as building blocks for silsesquioxanes (Seto et al., 2003).
Chemical Reactions and Catalysis
- The use of 1,1,3,3-tetramethyldisiloxane (TMDS) as a reducing reagent in Au/TiO2-catalyzed hydrosilylation of carbonyl compounds is studied, highlighting its enhanced reactivity and application in double hydrosilylation (Vasilikogiannaki et al., 2014).
- IR and UV laser-induced processes of 1,3-diethyldisiloxane are investigated for the chemical vapor deposition of nanotextured hydridoalkylsilicones, demonstrating different mechanisms leading to varied solid film compositions (Urbanova et al., 2001).
Safety And Hazards
1,3-Diethyltetramethyldisiloxane is classified as a flammable liquid and vapor . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and other ignition sources . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .
properties
IUPAC Name |
ethyl-[ethyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODWWDLLPURTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)O[Si](C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344223 | |
Record name | 1,3-DIETHYLTETRAMETHYLDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyltetramethyldisiloxane | |
CAS RN |
2295-17-2 | |
Record name | 1,3-DIETHYLTETRAMETHYLDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diethyl-1,1,3,3-tetramethyl-disiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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